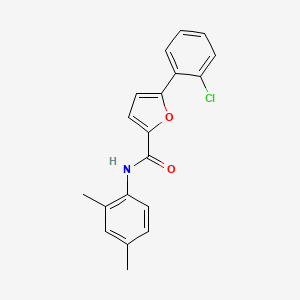![molecular formula C14H18S4 B11960154 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane CAS No. 26822-27-5](/img/structure/B11960154.png)
2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane is an organic compound with the molecular formula C14H18S4 and a molecular weight of 314.556 g/mol . This compound is part of the dithiane family, which is known for its unique sulfur-containing ring structures. Dithianes are often used in organic synthesis due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane typically involves the reaction of a phenyl-substituted dithiane with a suitable reagent under controlled conditions. One common method is the dithioacetalization of aldehydes in the presence of a catalyst such as iron or yttrium triflate . The reaction is carried out under mild conditions, resulting in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Ni or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: H2/Ni, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding hydrocarbons.
Scientific Research Applications
2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane involves its interaction with various molecular targets and pathways. The sulfur atoms in the dithiane ring can participate in nucleophilic and electrophilic reactions, making the compound highly reactive. This reactivity allows it to form stable intermediates and products in various chemical processes .
Comparison with Similar Compounds
- 2-[3-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane
- 2-[4-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane
- 2-(1,3-Dithian-2-ylmethyl)-1,3-dithiane
Comparison: Compared to other similar compounds, 2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane is unique due to its specific substitution pattern on the phenyl ring. This substitution pattern can influence its reactivity and stability, making it suitable for specific applications in organic synthesis and research .
Properties
CAS No. |
26822-27-5 |
|---|---|
Molecular Formula |
C14H18S4 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
2-[2-(1,3-dithian-2-yl)phenyl]-1,3-dithiane |
InChI |
InChI=1S/C14H18S4/c1-2-6-12(14-17-9-4-10-18-14)11(5-1)13-15-7-3-8-16-13/h1-2,5-6,13-14H,3-4,7-10H2 |
InChI Key |
FAIBZBFAOOEJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2C3SCCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




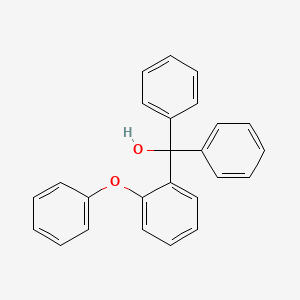
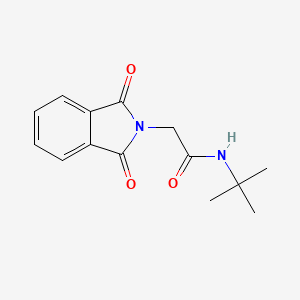
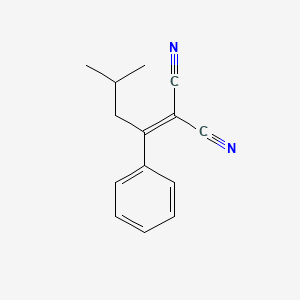
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
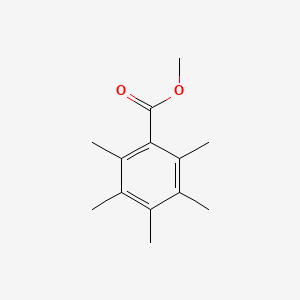


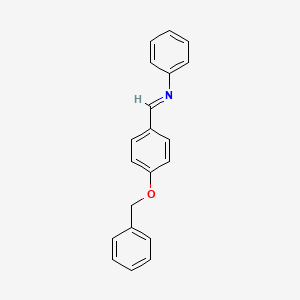
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
